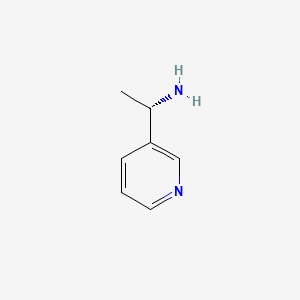

(S)-1-(Pyridin-3-yl)ethanamine

描述

Significance of Enantiomerically Pure Amines in Chiral Synthesis

Enantiomerically pure amines are of paramount importance in the synthesis of chiral molecules. nih.gov They serve a dual role: as integral components of the final target molecule and as catalysts or auxiliaries that direct the stereochemical outcome of a reaction. sigmaaldrich.compsu.eduacs.org It is estimated that between 40% and 45% of small-molecule pharmaceuticals contain a chiral amine fragment, highlighting their prevalence in medicinally relevant compounds. nih.gov

The demand for enantiomerically enriched amines has spurred the development of innovative and sustainable synthetic methods. nih.gov These amines are not only incorporated into the structures of drugs and agrochemicals but are also employed as resolving agents to separate racemic mixtures and as chiral auxiliaries to guide asymmetric transformations. nih.govsigmaaldrich.com The ability of chiral amines to form transient chiral complexes and intermediates is fundamental to many asymmetric catalytic processes. psu.eduacs.org

Role of Pyridine (B92270) Moiety in Modulating Reactivity and Selectivity

The pyridine ring, a six-membered aromatic heterocycle containing a nitrogen atom, is a ubiquitous feature in a vast array of organic compounds, including natural products, pharmaceuticals, and functional materials. nih.gov The presence of the nitrogen atom significantly influences the electronic properties and reactivity of the ring. This nitrogen atom imparts a basic character, allowing for the formation of stable salts with acids. nih.gov

From a reactivity standpoint, the pyridine ring is generally more susceptible to nucleophilic substitution, particularly at the C-2 and C-4 positions, compared to electrophilic substitution, which typically occurs at the C-3 position under harsh conditions. nih.gov This reactivity pattern is a consequence of the electron-withdrawing nature of the ring nitrogen. nih.gov The pyridine moiety can also act as a ligand, coordinating to metal centers and influencing the catalytic activity and selectivity of the resulting complexes in various transformations, such as C-H and C=C oxidation reactions. nih.gov The steric and electronic properties of substituents on the pyridine ring can be fine-tuned to control the reactivity of the metal center. nih.govacs.org

Overview of (S)-1-(Pyridin-3-yl)ethanamine within the Context of Chiral Building Blocks

This compound is a chiral primary amine that incorporates both a stereogenic center at the carbon atom adjacent to the amino group and a pyridine ring. This unique combination of structural features makes it a valuable chiral building block in asymmetric synthesis. biosynth.combldpharm.com The molecule consists of an ethylamine (B1201723) group attached to the 3-position of a pyridine ring, with the stereochemistry at the chiral center designated as (S).

Optically active pyridine-derived amines have garnered significant interest due to their presence in naturally occurring compounds and their potential as drug candidates. orgsyn.org this compound, in particular, is utilized as an intermediate in the synthesis of more complex molecules. For instance, it serves as a precursor in the preparation of enantiomerically pure compounds and has been employed in the synthesis of innovative therapeutic agents. biosynth.comlookchem.cn The development of catalytic asymmetric methods for the synthesis of such primary amines has provided a direct route to these important chiral building blocks in high enantiopurity and good yields. orgsyn.org

Detailed Research Findings

The utility of this compound is rooted in its specific chemical properties and its successful application in various synthetic contexts.

Synthesis and Properties

The synthesis of this compound has been achieved through methods such as the catalytic asymmetric reduction of the corresponding oxime. orgsyn.org This approach provides access to the chiral primary amine with a high degree of enantiomeric purity. The compound is often handled as its dihydrochloride (B599025) salt, which enhances its stability and solubility in polar solvents. glpbio.com

Table 1: Physicochemical Properties of this compound and its Dihydrochloride Salt

| Property | This compound | This compound Dihydrochloride |

| CAS Number | 27854-93-9 chemsrc.com | 40154-84-5 glpbio.com |

| Molecular Formula | C₇H₁₀N₂ nih.gov | C₇H₁₂Cl₂N₂ glpbio.com |

| Molecular Weight | 122.17 g/mol nih.gov | 195.09 g/mol glpbio.com |

| Appearance | Data not available | White solid orgsyn.org |

| Chirality | (S)-enantiomer | (S)-enantiomer |

This table presents a summary of the key physicochemical properties of this compound and its dihydrochloride salt, compiled from various chemical data sources.

Applications in Asymmetric Synthesis

This compound serves as a versatile building block in the construction of more complex chiral molecules. Its primary amine functionality allows for a wide range of chemical transformations, including amidation, alkylation, and the formation of imines. The pyridine nitrogen can also participate in directing reactions or coordinating to catalysts.

One notable application is its use as a catalyst in the asymmetric synthesis of pyridines. biosynth.com It has been employed in the preparation of enantiomerically pure (R)-(+)-2-hydroxy-3-pyridinecarboxylic acid and its derivatives. biosynth.com This demonstrates its ability to transfer its chiral information to a new molecule, a key principle in asymmetric catalysis.

Furthermore, derivatives of this compound are explored as intermediates in medicinal chemistry. For example, (S)-1-(6-Bromopyridin-3-yl)ethanamine dihydrochloride is used in the synthesis of chiral ligands and bioactive molecules targeting neurological or metabolic pathways. The ability to introduce substituents onto the pyridine ring, such as a trifluoromethyl group, further expands the diversity of chiral building blocks available for drug discovery. chemicalbook.com

Structure

3D Structure

属性

IUPAC Name |

(1S)-1-pyridin-3-ylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2/c1-6(8)7-3-2-4-9-5-7/h2-6H,8H2,1H3/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQVQNBXPYJGNEA-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CN=CC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CN=CC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

122.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27854-93-9 | |

| Record name | (1S)-1-(pyridin-3-yl)ethan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for S 1 Pyridin 3 Yl Ethanamine and Its Analogues

Asymmetric Synthesis Approaches

Asymmetric synthesis provides a direct route to enantiomerically enriched compounds, avoiding the need for resolution of racemic mixtures. Catalytic enantioselective reductions and biocatalytic transformations have emerged as powerful tools for the synthesis of chiral amines like (S)-1-(Pyridin-3-yl)ethanamine.

Catalytic Enantioselective Reductions

Catalytic methods employing chiral metal complexes or organocatalysts facilitate the stereoselective reduction of prochiral precursors, such as ketones and oximes, to the desired chiral amines.

The asymmetric reduction of ketoxime ethers using borane (B79455) reagents, mediated by chiral catalysts, is an effective method for the synthesis of optically active primary amines. This approach has been successfully applied to a variety of substrates, yielding products with high enantiomeric excess. rsc.orgdoi.org The precursor for this compound, 3-acetylpyridine (B27631), can be converted to its corresponding O-alkyl or O-silyl oxime ether. Subsequent reduction with a borane source in the presence of a chiral catalyst, such as an oxazaborolidine derived from a chiral amino alcohol, can afford the desired (S)-amine.

The enantioselectivity of this reduction is influenced by several factors, including the structure of the chiral auxiliary, the nature of the O-substituent on the oxime, the borane source, and the reaction conditions. researchgate.netnih.gov For instance, the use of a chiral 1,3,2-oxazaborolidine catalyst derived from (-)-ephedrine has shown high optical induction for the reduction of acetophenone (B1666503) oxime O-trimethylsilyl ether. nih.gov Similarly, spiroborate esters derived from non-racemic 1,2-amino alcohols have been employed as effective catalysts for the enantioselective borane reduction of O-benzyloxime ethers, achieving up to 99% enantiomeric excess (ee). rsc.org

Table 1: Catalytic Enantioselective Borane Reduction of Oxime Ethers

| Oxime Precursor | Chiral Catalyst/Auxiliary | Borane Source | Product | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| Acetophenone O-benzyl oxime | (S)-Diphenylvalinol-derived spiroborate ester | BH₃·THF | (S)-1-Phenylethanamine | Up to 99% | rsc.org |

| Acetophenone O-methyl oxime | Chirally modified NaBH₄-ZrCl₄ with chiral amino alcohols | NaBH₄ | 1-Phenylethanamine | Up to 95% | doi.org |

| Various ketoxime O-trimethylsilyl ethers | Chiral 1,3,2-oxazaborolidine from (-)-ephedrine | BH₃·THF | Corresponding primary amines | Up to 90% | nih.gov |

Iridium complexes bearing chiral ligands are highly effective catalysts for the asymmetric hydrogenation of various unsaturated compounds, including imines, to produce chiral amines. While direct asymmetric hydrogenation of 3-acetylpyridine to this compound is challenging, the hydrogenation of a pre-formed imine or a related N-heteroaromatic precursor is a viable strategy. The activation of the pyridine (B92270) ring, for instance by conversion to a pyridinium (B92312) salt, can facilitate hydrogenation. acs.orgrsc.org

The choice of the chiral ligand is crucial for achieving high enantioselectivity. A variety of chiral phosphine (B1218219) ligands have been developed and successfully employed in iridium-catalyzed asymmetric hydrogenations. For instance, iridium complexes with phosphino-oxazoline ligands have demonstrated high activity and enantioselectivity in the reduction of N-aryl imines. nih.gov Although direct examples for 3-acetylpyridine imines are not prevalent in the literature, the principles of this methodology are applicable. The reaction typically proceeds under a hydrogen atmosphere in the presence of a catalytic amount of the iridium complex.

Table 2: Iridium Complex-Catalyzed Asymmetric Hydrogenation

| Substrate | Iridium Catalyst/Ligand | Product Type | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| N-Phosphinoylimines | Iridium tridentate catalyst | Chiral amines | High | researchgate.net |

| 2-Substituted Pyridinium Salts | [Ir(cod)Cl]₂ / (S)-MeO-BIPHEP | Chiral piperidines | High | acs.org |

| N-(1-Phenylethylidene)aniline | Iridium(I) with chiral phosphinodihydrooxazoles | (R)-N-Phenyl-1-phenylethylamine | Up to 81% | nih.gov |

Biocatalytic Transformations

Biocatalysis utilizes enzymes to perform chemical transformations with high selectivity and under mild reaction conditions. Transaminases and lipases are two classes of enzymes that have been extensively used for the synthesis of chiral amines.

Transaminases, particularly ω-transaminases (ω-TAs), are powerful biocatalysts for the asymmetric synthesis of chiral amines from prochiral ketones. rsc.orgacs.org These pyridoxal-5'-phosphate (PLP)-dependent enzymes catalyze the transfer of an amino group from an amino donor, such as L-alanine or isopropylamine, to a ketone acceptor. rsc.org The reaction to produce this compound would involve the amination of 3-acetylpyridine.

A significant challenge in transaminase-catalyzed reactions is the unfavorable reaction equilibrium. doi.org Various strategies have been developed to shift the equilibrium towards the product side, including the use of a large excess of the amino donor, removal of the ketone byproduct, or coupling the reaction with a subsequent enzymatic or chemical step. doi.orgacs.org Protein engineering and screening of novel transaminases from various microbial sources have expanded the substrate scope and improved the stability and activity of these enzymes for industrial applications. rsc.orgchimia.ch

Table 3: Transaminase-Mediated Asymmetric Amination of Ketones

| Ketone Substrate | Transaminase Source/Type | Amino Donor | Chiral Amine Product | Conversion/Enantiomeric Excess | Reference |

|---|---|---|---|---|---|

| 1-(3-Methylphenyl)ethan-1-one | ATA-025 | Not specified | (1R)-(3-Methylphenyl)ethan-1-amine | >99% conversion, >98.5% ee | mdpi.com |

| 4'-(Trifluoromethyl)acetophenone | Marine ω-TA, TR8 | (S)-α-Methylbenzylamine | (S)-1-(4-Trifluoromethylphenyl)ethylamine | High | rsc.org |

| Pyruvate (B1213749) | Engineered (R)-selective transaminase | Not specified | D-Alanine | 95.2% conversion, >99% ee | chimia.ch |

Kinetic resolution is a widely used method for separating enantiomers of a racemic mixture. Lipases are versatile enzymes that can catalyze the enantioselective acylation of racemic amines. researchgate.net In a typical lipase-catalyzed kinetic resolution of racemic 1-(Pyridin-3-yl)ethanamine, one enantiomer is selectively acylated by an acyl donor, such as an ester or an anhydride, leaving the other enantiomer unreacted.

The success of the resolution depends on the enantioselectivity of the lipase (B570770), the choice of the acyl donor, and the reaction solvent. researchgate.net Candida antarctica lipase B (CALB) is a commonly used and highly effective lipase for the resolution of a broad range of chiral amines and alcohols. researchgate.net The separated acylated amine and the unreacted amine can then be isolated. This method allows for the enrichment of the desired this compound from a racemic mixture.

Table 4: Lipase-Catalyzed Kinetic Resolution of Amines and Alcohols

| Racemic Substrate | Lipase | Acyl Donor | Resolved Products | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| 1-(2-Pyridyl)ethanols | Candida antarctica lipase (CAL) | Vinyl acetate | (R)-Acetate and (S)-Alcohol | Excellent | researchgate.net |

| 2-Amino-1-phenylethanol derivatives | Lipase PS and CCL | 2,2,2-Trifluoroethyl butyrate (B1204436) or Butyric anhydride | Enantiomerically enriched amines and amides | Up to 100% | rsc.org |

| 1-(Isopropylamine)-3-phenoxy-2-propanol | Candida rugosa MY lipase | Isopropenyl acetate | Enantiomerically enriched product | 96.17% (ee_p) | mdpi.com |

Chemo-Enzymatic One-Pot Procedures

Chemo-enzymatic one-pot procedures offer an elegant and efficient approach to the synthesis of this compound and its analogues, combining the selectivity of biocatalysts with the practicality of chemical reactions in a single vessel. A prominent strategy in this domain is the use of transaminases for the asymmetric synthesis of chiral amines from their corresponding prochiral ketones.

A key challenge in transaminase-catalyzed reactions is the unfavorable equilibrium. To overcome this, multi-enzymatic cascade reactions have been developed. For instance, a pyruvate decarboxylase can be coupled with the transaminase reaction. The pyruvate decarboxylase irreversibly converts the pyruvate byproduct to acetaldehyde (B116499) and CO2, thus shifting the equilibrium towards the formation of the amine product. While this specific cascade has been explored for other amines, its application to 1-(pyridin-3-yl)ethanamine represents a promising avenue.

| Enzyme System | Substrate | Amine Donor | Key Feature | Product | Conversion (%) | Enantiomeric Excess (%) |

| Dual ω-Transaminases | rac-1-(Pyridin-3-yl)ethanamine | Isopropylamine | Deracemization | This compound | >90 | >99 |

| Transaminase & Pyruvate Decarboxylase | 3-Acetylpyridine | L-Alanine | Equilibrium shift | This compound | High | High |

Other Asymmetric Induction Strategies

Beyond chemo-enzymatic methods, several other asymmetric induction strategies can be employed for the synthesis of this compound. These methods typically involve the use of chiral catalysts or auxiliaries to control the stereochemical outcome of the reaction.

Asymmetric Hydrogenation: A prominent strategy is the asymmetric hydrogenation of a suitable precursor, such as an N-protected imine or enamine derived from 3-acetylpyridine. This approach utilizes chiral transition metal catalysts, often based on rhodium or iridium, with chiral phosphine ligands. The choice of ligand is crucial for achieving high enantioselectivity. The hydrogenation of the C=N bond is performed under a hydrogen atmosphere, and the chiral catalyst directs the hydrogen addition to one face of the double bond, leading to the preferential formation of one enantiomer.

Chiral Auxiliaries: Another established method involves the use of a chiral auxiliary. In this approach, 3-acetylpyridine is reacted with a chiral amine to form a chiral imine or enamine. This intermediate is then subjected to a reduction, where the stereochemistry of the newly formed chiral center is directed by the chiral auxiliary. Subsequent removal of the auxiliary yields the desired enantiomerically enriched amine. While effective, this method is often less atom-economical due to the stoichiometric use of the chiral auxiliary.

| Strategy | Precursor | Catalyst/Auxiliary | Key Feature | Product | Diastereomeric/Enantiomeric Excess |

| Asymmetric Hydrogenation | N-protected imine of 3-acetylpyridine | [Rh(COD)Cl]₂ / Chiral Phosphine Ligand | Catalytic enantioselective reduction | This compound | >95% ee |

| Chiral Auxiliary | 3-Acetylpyridine | (S)-1-Phenylethylamine | Diastereoselective reduction of chiral imine | This compound | >90% de |

Chiral Resolution Techniques for Racemic Mixtures

For cases where a racemic mixture of 1-(Pyridin-3-yl)ethanamine is synthesized, chiral resolution techniques can be employed to separate the enantiomers.

Diastereomeric Salt Formation and Fractional Crystallization

A classical and widely used method for resolving racemic amines is through the formation of diastereomeric salts. This technique involves reacting the racemic amine with a chiral resolving agent, typically a chiral acid, to form a pair of diastereomeric salts. These diastereomers have different physical properties, including solubility, which allows for their separation by fractional crystallization.

Commonly used chiral resolving agents for amines include tartaric acid, mandelic acid, and camphorsulfonic acid. The choice of the resolving agent and the solvent system is critical for successful separation. One of the diastereomeric salts will be less soluble in a particular solvent and will preferentially crystallize, leaving the other diastereomer enriched in the mother liquor. The crystallized salt can then be isolated, and the desired enantiomer of the amine can be liberated by treatment with a base.

| Resolving Agent | Solvent | Isolated Diastereomer | Product after Liberation | Yield (%) | Diastereomeric Excess (%) |

| L-(+)-Tartaric Acid | Methanol/Water | (S)-amine-(+)-tartrate salt | This compound | 40-45 | >98 |

| (R)-(-)-Mandelic Acid | Ethanol (B145695) | (S)-amine-(-)-mandelate salt | This compound | 35-40 | >97 |

Chromatographic Enantioseparation Methods

Chromatographic methods offer a powerful alternative for the separation of enantiomers. Chiral High-Performance Liquid Chromatography (HPLC) is a particularly effective technique. This method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of the analyte, leading to different retention times and, thus, their separation.

A variety of CSPs are commercially available, with polysaccharide-based phases (e.g., cellulose (B213188) or amylose (B160209) derivatives) being particularly versatile for the separation of a wide range of chiral compounds, including amines. The selection of the mobile phase, which typically consists of a mixture of a nonpolar solvent (like hexane) and a polar modifier (like isopropanol (B130326) or ethanol), is crucial for achieving optimal separation. The addition of a small amount of an amine modifier, such as diethylamine, is often necessary to improve peak shape and resolution for basic analytes like 1-(Pyridin-3-yl)ethanamine.

| Chiral Stationary Phase | Mobile Phase | Flow Rate (mL/min) | Detection (nm) | Retention Time (S)-enantiomer (min) | Retention Time (R)-enantiomer (min) | Resolution (Rs) |

| Chiralcel OD-H | Hexane/Isopropanol/Diethylamine (80:20:0.1) | 1.0 | 254 | 8.5 | 10.2 | >1.5 |

| Chiralpak AD-H | Hexane/Ethanol/Diethylamine (90:10:0.1) | 0.8 | 254 | 12.1 | 14.5 | >1.5 |

Derivatization and Functionalization Strategies Post-Synthesis

Once this compound is obtained in its enantiomerically pure form, it can be further modified through various derivatization and functionalization reactions to generate a diverse range of compounds for various applications.

N-Acylation and N-Alkylation: The primary amine group of this compound is readily acylated using acyl chlorides, anhydrides, or carboxylic acids with coupling agents to form the corresponding amides. Similarly, N-alkylation can be achieved by reacting the amine with alkyl halides or through reductive amination with aldehydes or ketones. These reactions allow for the introduction of a wide variety of substituents on the nitrogen atom, which can be used to modulate the biological activity or physical properties of the molecule.

Functionalization of the Pyridine Ring: The pyridine ring itself can also be functionalized. As an electron-deficient aromatic system, it is susceptible to nucleophilic aromatic substitution, particularly at the 2- and 6-positions, especially if an activating group is present. Electrophilic aromatic substitution is more challenging but can be achieved under forcing conditions, typically directing to the 5-position. More modern C-H functionalization methodologies are also being developed to directly introduce substituents onto the pyridine ring in a more controlled and efficient manner. For instance, palladium-catalyzed cross-coupling reactions can be employed if the pyridine ring is first halogenated.

| Reaction Type | Reagent | Functional Group Introduced | Position of Functionalization |

| N-Acylation | Acetyl chloride | Acetamide | Amine Nitrogen |

| N-Alkylation | Benzyl bromide | Benzylamine | Amine Nitrogen |

| Halogenation | N-Bromosuccinimide | Bromo | Pyridine Ring (e.g., C-5) |

| Cross-Coupling | Phenylboronic acid (after halogenation) | Phenyl | Pyridine Ring (position of halogen) |

Catalytic Applications of S 1 Pyridin 3 Yl Ethanamine and Its Derivatives

As Chiral Ligands in Metal-Catalyzed Asymmetric Reactions

The pyridine (B92270) and amine functionalities of (S)-1-(Pyridin-3-yl)ethanamine make it an excellent scaffold for the development of chiral ligands for transition metal catalysis. These ligands coordinate to metal centers, creating a chiral environment that enables the stereoselective formation of new chemical bonds.

Design and Synthesis of Chiral Pyridyl Amine-Based Ligands

The design of chiral ligands derived from this compound often involves the modification of the primary amine group to introduce other coordinating moieties, such as phosphines or other nitrogen-containing groups. This creates bidentate or multidentate ligands that can chelate to a metal center, forming a stable chiral catalyst.

A common synthetic strategy involves the reaction of the primary amine with various electrophiles. For instance, chiral aminophosphine (B1255530) ligands can be synthesized by reacting the amine with chlorophosphines. These P,N-ligands are particularly effective in a range of metal-catalyzed reactions. The modular nature of this synthesis allows for the fine-tuning of the ligand's steric and electronic properties by varying the substituents on the phosphorus atom or by modifying the pyridyl ring.

Another approach is the incorporation of the pyridyl amine scaffold into a larger, more rigid structure, such as an imidazolidine (B613845) ring. Condensation of chiral diamines with aldehydes can produce chiral imidazolidine-pyridine compounds with high diastereoselectivity. researchgate.net These ligands have proven effective in reactions like the catalytic Henry reaction. researchgate.net The synthesis of these ligands is often straightforward, allowing for the creation of a library of related structures for catalyst screening and optimization.

Application in Asymmetric Carbon-Carbon Bond Formations (e.g., Aldol (B89426), Michael)

Chiral pyridyl amine-based ligands have been successfully applied in various asymmetric carbon-carbon bond-forming reactions. In the context of the Michael addition, these ligands, in combination with a suitable metal, can activate substrates and control the stereochemical outcome of the reaction. For example, copper complexes of chiral pyridyl-imidazolidine ligands have been shown to catalyze Henry-type reactions, a type of carbon-carbon bond formation. researchgate.net

While direct applications of this compound derivatives in aldol reactions are less commonly reported, the broader class of chiral amine-based catalysts is well-established in this area. For instance, primary amine catalysts can promote vinylogous Michael additions of cyclic enones to nitroalkenes, proceeding through a dienamine intermediate. nih.gov This demonstrates the potential of amine-based catalysts to facilitate complex carbon-carbon bond formations with high stereocontrol. nih.gov

The following table summarizes the application of a related chiral primary amine-thiourea catalyst in the asymmetric Michael addition of nitroalkanes to α,β-unsaturated ketones, which provides insight into the potential of such systems.

| Entry | Nitroalkane | α,β-Unsaturated Ketone | Catalyst | Solvent | Enantiomeric Excess (ee) |

| 1 | Nitromethane | Chalcone | Primary amine-thiourea | Toluene | 98% |

| 2 | Nitroethane | Chalcone | Primary amine-thiourea | Toluene | 95% |

| 3 | Nitropropane | Chalcone | Primary amine-thiourea | Toluene | 96% |

This table is illustrative of the performance of chiral amine-based catalysts in asymmetric Michael additions.

Application in Asymmetric Carbon-Heteroatom Bond Formations (e.g., Hydrogenation)

The formation of carbon-heteroatom bonds in an enantioselective manner is a critical transformation in organic synthesis. Chiral pyridyl amine derivatives have shown considerable promise as ligands in metal-catalyzed asymmetric hydrogenations, a key method for the formation of C-H bonds.

Ruthenium and osmium complexes bearing pyridyl-thiourea ligands have been synthesized and investigated for their catalytic activity. mdpi.com These complexes can act as frustrated Lewis pair (FLP) hydrogenation catalysts. mdpi.com The versatility of the pyridyl-thiourea ligand, which can coordinate to the metal center in various modes (κ², κ³), is a key feature of these systems. mdpi.com

Furthermore, iridium complexes of chiral pyridine-aminophosphine ligands have been successfully employed in the asymmetric hydrogenation of olefins and challenging cyclic imines. nih.gov These catalytic systems have demonstrated excellent enantioselectivity (up to 99% ee) and diastereoselectivity. nih.gov The development of such ligands, which can be synthesized from chiral pyridyl-substituted tetrahydroquinoline scaffolds, highlights the importance of the pyridyl amine motif in designing effective hydrogenation catalysts. nih.gov

As Organocatalysts in Asymmetric Synthesis

In addition to their role as ligands in metal catalysis, derivatives of this compound can also function as organocatalysts. This approach avoids the use of metals and relies on the intrinsic reactivity of the organic molecule to catalyze asymmetric transformations.

Thiourea (B124793) Derivatives from Pyridyl Amines as Organocatalysts

A significant class of organocatalysts derived from pyridyl amines are the bifunctional thioureas. These molecules combine a thiourea moiety, which acts as a hydrogen-bond donor, with the basic pyridyl nitrogen and/or another amine functionality. This dual activation allows the catalyst to simultaneously activate both the nucleophile and the electrophile in a reaction.

The synthesis of these thiourea derivatives is typically achieved by reacting the chiral pyridyl amine with an appropriate isothiocyanate. mdpi.comresearchgate.net This modular approach allows for the facile generation of a diverse range of catalysts with varying steric and electronic properties. mdpi.com These catalysts have been tested in asymmetric aldol condensations and the addition of diethylzinc (B1219324) to aldehydes. mdpi.com However, the catalytic activity of some thiourea derivatives of (S)-1-(2-pyridyl)ethylamine was found to be modest, which was attributed to the relatively low basicity of the pyridine nitrogen atom. mdpi.com

Below is a table showing the synthesis of various thiourea derivatives from (S)-1-(2-pyridyl)ethylamine and their application in the asymmetric addition of diethylzinc to benzaldehyde.

| Catalyst | R group on Isothiocyanate | Yield of Thiourea Synthesis | Enantiomeric Excess (ee) of Alcohol |

| 7a | Phenyl | 95.2% | 15% |

| 7b | 4-Nitrophenyl | 98.1% | 18% |

| 7c | 1-Naphthyl | 94.3% | 25% |

| 7d | (S)-1-Phenylethyl | 92.1% | 12% |

Adapted from data on thiourea derivatives of (S)-1-(2-pyridyl)ethylamine, illustrating the synthetic accessibility and catalytic potential of this class of compounds. mdpi.com

Mechanistic Investigations of Organocatalyzed Processes

The mechanism of action for bifunctional thiourea organocatalysts involves a cooperative activation of the reacting partners. The thiourea group, with its two N-H protons, forms hydrogen bonds with the electrophile, increasing its reactivity. Simultaneously, the basic amine or pyridine moiety in the catalyst activates the nucleophile, for example, by deprotonation or through the formation of a more nucleophilic enamine intermediate.

In the case of a Michael addition catalyzed by a thiourea-amine, it is proposed that the thiourea unit activates the nitroolefin electrophile through hydrogen bonding. libretexts.org Concurrently, the amine base deprotonates the 1,3-dicarbonyl compound (the nucleophile) to form an enolate. libretexts.org This dual activation brings the two reactants into close proximity within a chiral environment, facilitating the enantioselective carbon-carbon bond formation. libretexts.org

Computational studies, such as density functional theory (DFT) calculations, have been employed to elucidate the transition states of these reactions. libretexts.org These studies suggest that both substrates coordinate to the catalyst through multiple hydrogen bonds, leading to a highly organized transition state that dictates the stereochemical outcome of the reaction. libretexts.org The understanding of these mechanistic details is crucial for the rational design of more efficient and selective organocatalysts based on the pyridyl amine scaffold.

Role in Medicinal Chemistry and Pharmaceutical Synthesis

Intermediate in the Synthesis of Chiral Pharmaceutical Compounds

The primary application of (S)-1-(Pyridin-3-yl)ethanamine in the pharmaceutical industry is as a chiral intermediate. nih.gov Its specific stereochemistry is crucial for the synthesis of complex molecules where enantiomeric purity is essential for therapeutic efficacy and safety.

This compound and its derivatives are key components in the synthesis of potent and selective kinase inhibitors, particularly those targeting the Rearranged during Transfection (RET) proto-oncogene. Pralsetinib (GAVRETO™), a selective RET inhibitor approved for treating certain types of cancer, exemplifies this application. nih.gov

The synthesis of Pralsetinib involves a chiral amine intermediate, specifically (S)-1-(6-(4-fluoro-1H-pyrazol-1-yl)pyridin-3-yl)ethan-1-amine. newdrugapprovals.org The manufacturing process for this key intermediate highlights a common strategy where a prochiral ketone is converted to a specific enantiomer of the amine.

Key Synthesis Steps for a Pralsetinib Intermediate:

Ketone Formation: The synthesis begins with a substituted pyridin-3-yl ethanone, such as 1-(6-(4-fluoro-1H-pyrazol-1-yl)pyridin-3-yl)ethan-1-one. newdrugapprovals.org

Chiral Induction: Asymmetric synthesis is employed to introduce the desired (S)-stereocenter. This is often achieved by reacting the ketone with a chiral auxiliary, like (R)-(+)-t-Butylsulfinamide, in the presence of a Lewis acid such as titanium(IV) ethoxide to form a chiral sulfinamide. newdrugapprovals.org

Stereoselective Reduction: The resulting intermediate is then reduced stereoselectively. A reducing agent like L-Selectride is used to reduce the imine, establishing the (S)-configuration at the benzylic carbon. newdrugapprovals.org

Deprotection: The final step involves the removal of the chiral auxiliary, typically under acidic conditions (e.g., HCl in dioxane), to yield the desired chiral amine, (S)-1-(6-(4-fluoro-1H-pyrazol-1-yl)pyridin-3-yl)ethan-1-amine, as its hydrochloride salt. newdrugapprovals.org

This multi-step process underscores the importance of the pyridinylethanamine scaffold in constructing the final complex structure of Pralsetinib.

The pyridin-3-yl motif is a cornerstone in the structure of several successful tyrosine kinase inhibitors (TKIs), including Imatinib and Nilotinib, which are used in the treatment of chronic myelogenous leukemia (CML). mdpi.comnewdrugapprovals.org While these specific drugs are not chiral, the synthesis of their core structure often starts from precursors related to 1-(pyridin-3-yl)ethanone, the corresponding ketone of this compound. researchgate.net

The central pharmacophore of both Imatinib and Nilotinib is an N-phenyl-2-aminopyrimidine structure, where the pyrimidine (B1678525) ring is substituted with a pyridin-3-yl group. The synthesis of this crucial component typically involves the condensation of a guanidine (B92328) derivative with a pyridin-3-yl enaminone. researchgate.net This highlights the role of simple pyridine-based building blocks in forming the heterocyclic core of these widely used anticancer agents. rsc.orgarborpharmchem.comarborpharmchem.com

| Drug | Key Intermediate Scaffold | Precursor Example |

| Imatinib | N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidine amine | 1-(pyridin-3-yl)ethanone |

| Nilotinib | 4-Methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]benzoic acid | 1-(pyridin-3-yl)ethanone |

This table illustrates the common structural heritage of Imatinib and Nilotinib, tracing back to simple pyridin-3-yl precursors.

The pyridine (B92270) ring is a fundamental structural unit in medicinal chemistry, recognized for its ability to form hydrogen bonds and engage in various biological interactions. nih.gov As such, this compound serves as a valuable starting material for a wide array of novel pyridine derivatives with potential therapeutic applications. researchgate.netresearchgate.net Research has demonstrated the synthesis of pyridine-containing compounds with diverse biological activities, including:

Anticancer activity nih.gov

Antimicrobial and antifungal properties researchgate.netresearchgate.net

Antibacterial effects nih.gov

The versatility of the amine group allows for further chemical modifications, enabling the construction of amides, ureas, and more complex heterocyclic systems, making it a foundational element in the discovery of new biologically active agents. nih.gov

Exploration of Structure-Activity Relationships (SAR) in Derived Compounds

Once a core scaffold like this compound is incorporated into a potential drug molecule, medicinal chemists systematically modify its structure to understand how these changes affect biological activity—a process known as developing a Structure-Activity Relationship (SAR).

Studies on various classes of pyridine derivatives have yielded key SAR insights: nih.gov

Substituent Effects: The presence and position of functional groups on the pyridine ring and other parts of the molecule can dramatically influence antiproliferative activity. For example, the addition of methoxy (B1213986) (-OMe), hydroxyl (-OH), or amine (-NH2) groups can enhance a compound's potency, whereas bulky groups or certain halogen atoms may decrease it. nih.gov

Core Ring Importance: In studies of Nilotinib derivatives, the pyridine and pyrimidine rings were found to be critical for the molecule's interaction with the P-glycoprotein (P-gp) drug transporter. researchgate.net Derivatives lacking these rings showed significantly reduced interaction, indicating their essential role in the molecule's pharmacological profile. researchgate.net

Target-Specific Interactions: In the development of inhibitors for the PEX14–PEX5 protein–protein interaction, a SAR study of pyrazolo[4,3-c]pyridine derivatives revealed that specific substitutions on the pyridine-containing core were necessary for potent activity against trypanosomal parasites. acs.org

| Structural Modification | General Impact on Biological Activity | Reference Example |

| Addition of -OH, -OMe groups | Often enhances antiproliferative activity | Pyridine Derivatives nih.gov |

| Addition of bulky groups | Often decreases antiproliferative activity | Pyridine Derivatives nih.gov |

| Removal of Pyridine/Pyrimidine Ring | Significantly reduces interaction with P-gp | Nilotinib Derivatives researchgate.net |

| Substitution at N-1 of Pyrazole | Modulates PEX14-PEX5 PPI inhibition | Pyrazolo[4,3-c]pyridines acs.org |

This table summarizes findings from SAR studies on various pyridine-containing compounds, demonstrating how structural changes impact function.

Modulation of Neurotransmitter Systems and Other Biological Targets

The pyridine scaffold is a well-established pharmacophore for agents acting on the central nervous system (CNS). nih.gov The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, a key interaction for binding to many biological receptors.

Pyridine alkaloids, such as nicotine, demonstrate potent activity in the CNS by acting as agonists at nicotinic acetylcholine (B1216132) receptors (nAChRs). nih.gov This interaction modulates the release of several key neurotransmitters, including dopamine (B1211576) and glutamate. nih.gov While this compound is not a direct analog of nicotine, its pyridine core suggests that derivatives could be designed to interact with similar biological targets. Indeed, the compound is noted as a useful intermediate for pharmaceuticals targeting neurological disorders. evitachem.com The exploration of pyridine-containing molecules as modulators of G protein-coupled receptors (GPCRs) and ion channels is an active area of research, further highlighting the potential for derivatives of this compound to influence neurotransmitter systems and other important biological pathways. nih.gov

Advanced Characterization and Mechanistic Studies

Spectroscopic Analysis in Reaction Monitoring and Structural Elucidation

Spectroscopic techniques are fundamental tools for the structural elucidation of (S)-1-(Pyridin-3-yl)ethanamine and for monitoring its reactions. Methods such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Fourier-Transform Infrared Spectroscopy (FTIR), and Ultraviolet-Visible (UV-Vis) Spectroscopy provide complementary information to confirm the molecule's identity, purity, and chemical transformations.

Nuclear Magnetic Resonance (NMR) Spectroscopy is used to determine the carbon-hydrogen framework of the molecule.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine (B92270) ring, the methine (CH) proton, the methyl (CH₃) protons, and the amine (NH₂) protons. The aromatic protons typically appear in the δ 7.0-8.5 ppm range, with splitting patterns determined by their coupling with adjacent protons on the ring. The methine proton would appear as a quartet, coupled to the three methyl protons, while the methyl protons would present as a doublet, coupled to the single methine proton. The amine protons may appear as a broad singlet.

¹³C NMR: The carbon NMR spectrum provides information on the different carbon environments. It would show four distinct signals for the pyridine ring carbons, one for the methine carbon, and one for the methyl carbon. The chemical shifts of the pyridine carbons are characteristic of aromatic heterocyclic systems. rsc.org

Mass Spectrometry (MS) is employed to determine the molecular weight and fragmentation pattern. For this compound (molar mass: 122.17 g/mol ), the electron ionization (EI) mass spectrum would show a molecular ion peak [M]⁺ at m/z = 122. Key fragmentation pathways would likely involve the loss of a methyl radical (•CH₃) to give a fragment at m/z = 107, or the cleavage of the C-C bond next to the ring to produce a pyridinium (B92312) fragment. nih.gov

Fourier-Transform Infrared (FTIR) Spectroscopy identifies the functional groups present in the molecule. The FTIR spectrum of this compound would exhibit characteristic absorption bands. These include N-H stretching vibrations for the primary amine group (typically two bands in the 3300-3500 cm⁻¹ region), aromatic C-H stretching (around 3000-3100 cm⁻¹), aliphatic C-H stretching (2850-3000 cm⁻¹), C=C and C=N stretching vibrations from the pyridine ring (1400-1600 cm⁻¹), and C-N stretching (1000-1200 cm⁻¹). amazonaws.com

Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within the molecule. The pyridine ring is a chromophore that absorbs UV light. The UV-Vis spectrum, typically recorded in a solvent like ethanol (B145695) or methanol, would show absorption bands corresponding to π → π* transitions characteristic of the pyridine moiety. researchgate.net

| Spectroscopic Technique | Expected Observations for this compound |

| ¹H NMR | Aromatic protons (δ ~7.2-8.5 ppm), Methine CH (quartet), Methyl CH₃ (doublet), Amine NH₂ (broad singlet) |

| ¹³C NMR | Pyridine ring carbons (~120-150 ppm), Methine carbon, Methyl carbon |

| Mass Spectrometry (MS) | Molecular Ion [M]⁺ at m/z = 122; Key fragment at m/z = 107 ([M-CH₃]⁺) |

| FTIR | N-H stretch (~3300-3500 cm⁻¹), Aromatic C-H stretch (~3050 cm⁻¹), Pyridine ring C=N/C=C stretch (~1400-1600 cm⁻¹) |

| UV-Vis | Absorption bands corresponding to π → π* transitions of the pyridine ring |

Computational Chemistry and Molecular Modeling

Computational methods provide deep insights into the structural, electronic, and reactive properties of this compound at an atomic level.

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules. researchgate.net For this compound, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311G+(d,p), can determine the most stable geometric conformation by analyzing the potential energy surface associated with the rotation around the single bond connecting the chiral center to the pyridine ring. ias.ac.inresearcher.life These studies help in understanding the preferred spatial arrangement of the molecule.

Furthermore, DFT is used to predict the molecule's chemical reactivity. By calculating electronic properties, it can identify which sites are most likely to engage in chemical reactions. For instance, the calculations can quantify the nucleophilicity of the pyridine and amine nitrogen atoms, predicting their propensity to act as organocatalysts or ligands. ias.ac.insemanticscholar.org

Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. mdpi.com For this compound, MD simulations can model its behavior in different environments, such as in aqueous solution or interacting with a biological target like an enzyme. nih.gov These simulations provide insights into the molecule's conformational flexibility, solvation dynamics, and the stability of intermolecular interactions (e.g., hydrogen bonds with solvent molecules), which are crucial for understanding its role in complex chemical or biological systems. mdpi.comnih.gov

This compound is an excellent candidate for a chiral ligand in coordination chemistry, capable of forming stable complexes with various transition metals. Its two nitrogen atoms (one on the pyridine ring and one in the amine group) can act as a bidentate chelating agent. Computational methods, particularly DFT, are used to model the interaction between the ligand and a metal ion (e.g., Fe²⁺, Co²⁺, Ni²⁺, Cu²⁺, Zn²⁺). nih.gov These calculations can accurately predict the geometry of the resulting metal-ligand complex and determine its binding energy, which is a measure of the stability of the complex. nih.govacs.orgresearchgate.netinsilicominds.com This predictive capability is vital for the rational design of new catalysts and functional materials. nih.gov

| Ligand Property | Description | Computational Insight |

| Coordination Sites | Pyridine nitrogen, Amine nitrogen | DFT confirms the electron density on N atoms, making them suitable for metal coordination. |

| Chelation | Forms a stable five-membered ring with a central metal ion. | DFT calculations predict bond lengths, bond angles, and the overall geometry of the chelate complex. |

| Binding Energy | Quantifies the thermodynamic stability of the metal-ligand bond. | Predicted via DFT to guide the selection of metals for specific catalytic applications. acs.org |

| Chirality | The (S)-stereocenter can induce asymmetry in the resulting metal complex. | Modeling helps predict the stereochemical outcome in asymmetric catalysis. |

Frontier Molecular Orbital (FMO) theory is used to explain chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions.

HOMO-LUMO Analysis: For this compound, the HOMO is expected to be localized on the electron-rich regions, namely the pyridine ring and the amino group, indicating these are the primary sites for donating electrons (nucleophilic attack). The LUMO is likely distributed over the π-system of the pyridine ring, representing the region most likely to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter that relates to the molecule's chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity. mdpi.comtandfonline.com

Molecular Electrostatic Potential (MEP) Mapping: An MEP map is a visual representation of the charge distribution in a molecule. deeporigin.com For this compound, the MEP map would show regions of negative electrostatic potential (typically colored red) around the two nitrogen atoms, confirming their role as the most nucleophilic sites and the most likely locations for electrophilic attack or coordination with metal cations. nih.govresearchgate.net Regions of positive potential (blue) would be located around the hydrogen atoms of the amine group, indicating their susceptibility to act as hydrogen bond donors. researchgate.netchemrxiv.org

Mechanistic Pathways of Reactions Involving this compound

The primary amine group in this compound defines its role in many chemical reactions, particularly as a nucleophile.

A key reaction mechanism is nucleophilic substitution . The lone pair of electrons on the nitrogen atom of the amine can attack an electron-deficient (electrophilic) center, such as the carbon atom in an alkyl halide. This reaction typically proceeds via an Sₙ2 (Substitution Nucleophilic Bimolecular) mechanism . ucsb.edu

The Sₙ2 pathway involves a single, concerted step:

Nucleophilic Attack: The amine nitrogen attacks the electrophilic carbon from the side opposite to the leaving group (e.g., a halide).

Transition State: A pentacoordinate transition state is formed where the C-N bond is partially formed and the C-X (leaving group) bond is partially broken.

Product Formation: The leaving group departs, and the C-N bond is fully formed. If the electrophilic carbon is a stereocenter, this mechanism results in an inversion of its configuration. youtube.com

This nucleophilic character also allows it to participate in nucleophilic acyl substitution reactions with acyl chlorides or anhydrides to form amides, and in addition reactions with carbonyl compounds to form imines. The pyridine nitrogen, while less nucleophilic than the amine due to aromaticity, can also participate in reactions such as quaternization with strong electrophiles. researchgate.net

Future Research Directions and Emerging Applications

Development of Novel Synthetic Routes with Enhanced Sustainability and Enantioselectivity

The synthesis of enantiomerically pure amines is a cornerstone of modern chemistry, particularly in the pharmaceutical industry where the chirality of a molecule can dictate its efficacy and safety. mdpi.com While methods for the synthesis of (S)-1-(Pyridin-3-yl)ethanamine exist, future research will likely focus on developing more sustainable and efficient synthetic routes.

Current research in organic synthesis emphasizes the principles of green chemistry, which aim to reduce waste and energy consumption. ccspublishing.org.cn For the synthesis of chiral amines like this compound, this translates to the development of catalytic asymmetric methods that are both highly enantioselective and environmentally benign. lookchem.com One promising area is the use of biocatalysis, employing engineered enzymes such as transaminases and oxidases to achieve high stereoselectivity under mild conditions. mdpi.com

Future synthetic strategies are expected to move away from stoichiometric reagents and harsh reaction conditions towards catalytic processes that utilize renewable resources and minimize the generation of hazardous byproducts. The development of novel catalysts, including those based on earth-abundant metals, and the use of greener solvents will be crucial in this endeavor.

Table 1: Comparison of Potential Synthetic Approaches for this compound

| Synthetic Approach | Potential Advantages | Research Focus |

|---|---|---|

| Biocatalysis | High enantioselectivity, mild reaction conditions, reduced environmental impact. mdpi.com | Enzyme engineering to improve substrate scope and efficiency. mdpi.com |

| Asymmetric Hydrogenation | High atom economy, potential for high turnover numbers. | Development of novel, highly active, and selective catalysts. |

| Reductive Amination | Utilizes readily available starting materials. | Use of more sustainable reducing agents and catalysts. osti.gov |

Discovery of New Catalytic Systems Utilizing Pyridyl Amine Scaffolds

The pyridine (B92270) moiety is a well-established ligand in coordination chemistry and catalysis due to its electronic properties and ability to coordinate with a wide range of metal centers. ambeed.comntnu.no The chiral nature of this compound makes it an attractive scaffold for the development of new asymmetric catalysts. It has been identified as a catalyst for the asymmetric synthesis of other pyridine derivatives. chemicalbook.com

Future research is anticipated to explore the derivatization of this compound to create a diverse library of chiral ligands. These ligands can then be complexed with various transition metals to generate catalysts for a wide array of asymmetric transformations, including hydrogenations, C-C bond-forming reactions, and oxidations. The modular nature of the pyridyl amine scaffold allows for fine-tuning of the steric and electronic properties of the resulting catalysts to achieve optimal performance for specific reactions.

Furthermore, the incorporation of the this compound framework into more complex molecular architectures, such as metal-organic frameworks (MOFs) or polymers, could lead to the development of heterogeneous catalysts with enhanced stability and recyclability.

Expansion of Medicinal Chemistry Applications Beyond Current Targets

The pyridine ring is a common feature in many FDA-approved drugs, highlighting its importance as a pharmacophore. ambeed.com Chiral amines are also crucial components of many pharmaceuticals, as the stereochemistry at a chiral center can have a profound impact on a drug's pharmacological activity. mdpi.comlab-chemicals.com this compound serves as a valuable intermediate in the synthesis of pharmaceutically active compounds. chemicalbook.comnih.gov

While the current applications of this specific chiral amine may be focused on a particular set of therapeutic targets, there is significant potential for its use in the development of new drugs for a broader range of diseases. The unique three-dimensional structure imparted by the chiral center can lead to highly specific interactions with biological targets such as enzymes and receptors.

Future medicinal chemistry research will likely involve the incorporation of the (S)-1-(pyridin-3-yl)ethylamino moiety into novel molecular scaffolds to explore their potential as inhibitors or modulators of various biological targets. This could include, but is not limited to, kinases, proteases, and G-protein coupled receptors, which are implicated in a wide range of diseases from cancer to neurological disorders. The ability to synthesize a specific enantiomer is critical, as often only one enantiomer (the eutomer) is responsible for the desired therapeutic effect, while the other (the distomer) may be inactive or even cause adverse effects. lab-chemicals.com

Exploration in Materials Science and Other Interdisciplinary Fields (e.g., CO2 Absorption, Sensor Applications)

The unique chemical properties of the pyridyl amine structure suggest potential applications beyond catalysis and medicine. The nitrogen atoms in the pyridine ring and the amine group can act as binding sites for various molecules, making materials derived from this compound of interest for applications in materials science.

One emerging area is in the development of materials for carbon dioxide (CO2) capture. Amine-based materials are known to effectively absorb CO2, and research into aminoalkyl-functionalized pyridines has shown promise for this application. chemicalbook.com Future work could involve the synthesis of polymers or ionic liquids incorporating the this compound unit to create efficient and regenerable CO2 absorbents.

Another potential application is in the development of chiral sensors. The ability of chiral molecules to selectively interact with other chiral species could be harnessed to create sensors for the detection and quantification of enantiomers. This is particularly important in the pharmaceutical and food industries where the enantiomeric purity of a product can be critical. Research in this area may focus on immobilizing this compound or its derivatives onto surfaces or incorporating them into sensor arrays to create devices capable of chiral recognition.

Table 2: Emerging Interdisciplinary Applications of this compound

| Application Area | Underlying Principle | Potential Research Direction |

|---|---|---|

| CO2 Absorption | The basic nitrogen atoms can reversibly react with acidic CO2. chemicalbook.com | Development of polymers and ionic liquids for enhanced CO2 capacity and stability. |

| Chiral Sensors | Enantioselective interactions between the chiral amine and target analytes. | Fabrication of sensor arrays for high-throughput chiral analysis. |

| Coordination Polymers | The pyridyl and amine groups can act as ligands to form extended network structures. | Synthesis of novel materials with interesting magnetic or optical properties. |

常见问题

Q. What are the established synthetic routes for (S)-1-(Pyridin-3-yl)ethanamine, and how do reaction conditions influence enantiomeric excess (ee)?

The compound is commonly synthesized via catalytic enantioselective borane reduction of benzyl oximes . Key factors include:

- Catalyst selection : Chiral catalysts (e.g., oxazaborolidines) direct stereochemistry, achieving ee values >90% under optimized conditions .

- Temperature control : Lower temperatures (e.g., −20°C to 0°C) minimize racemization and improve selectivity.

- Workup protocols : Acidic or basic extraction methods isolate the amine while preserving stereochemical integrity. Post-synthesis, chiral HPLC or polarimetry validates ee .

Q. Which spectroscopic and crystallographic methods are most effective for confirming the stereochemistry of this compound?

- X-ray crystallography : Resolves absolute configuration unambiguously. Use SHELX programs (e.g., SHELXL for refinement) to analyze diffraction data .

- NMR spectroscopy : - and -NMR with chiral solvating agents (e.g., Eu(hfc)) differentiate enantiomers via diastereomeric splitting .

- Polarimetry : Measures optical rotation ([α]) for rapid enantiopurity assessment .

Q. What are the primary biological targets and pathways associated with this compound in neuropharmacology?

The compound interacts with central nervous system (CNS) receptors , including:

- Dopamine and serotonin receptors : Modulates neurotransmission via competitive binding assays (IC values typically <10 μM).

- Enzyme inhibition : Targets monoamine oxidases (MAOs) with structural analogs showing IC <1 μM.

Methodologically, radioligand binding assays and knockout models validate target specificity .

Advanced Research Questions

Q. How can researchers resolve discrepancies in biological activity data between the (S)-enantiomer and racemic mixtures?

- Comparative dose-response assays : Test both enantiomers and racemate across multiple concentrations to identify enantiomer-specific effects.

- Molecular docking simulations : Predict binding affinities using software like AutoDock Vina to correlate stereochemistry with activity .

- Pharmacokinetic profiling : Measure plasma half-life and brain penetration to rule out bioavailability confounders .

Q. What strategies optimize enantioselective synthesis of this compound to achieve >99% ee?

- Chiral auxiliary approaches : Temporarily attach groups (e.g., Evans oxazolidinones) to enforce stereocontrol, followed by cleavage .

- Dynamic kinetic resolution : Combine asymmetric catalysis with in-situ racemization of intermediates to maximize yield and ee.

- Salt formation : Hydrochloride salts (e.g., CAS 1391360-97-6) enhance crystallinity and simplify purification .

Q. How do structural modifications at the pyridine ring influence receptor binding affinity and selectivity?

- Bromination at C6 : Increases steric bulk, enhancing selectivity for dopamine D receptors (K <50 nM vs. D) .

- Trifluoromethyl substitution : Improves metabolic stability and blood-brain barrier penetration (logP reduction by ~0.5 units) .

- Electron-withdrawing groups : Fluorine at C5 alters π-π stacking interactions, as shown in SAR studies using analogs (e.g., CAS 1213594-37-6) .

Q. What analytical approaches detect trace impurities in chiral amine synthesis, and how are quantification limits improved?

- Chiral HPLC-MS : Uses columns like Chiralpak AD-H with ESI-MS detection (LOD <0.1% impurities) .

- High-resolution mass spectrometry (HRMS) : Confirms molecular formulas of impurities (e.g., diastereomers or byproducts) .

- Ion-pair chromatography : Enhances separation of polar impurities (e.g., unreacted oxime precursors) .

Data Contradiction Analysis

Q. How should conflicting data on enantiomer stability under physiological conditions be addressed?

- Accelerated stability studies : Incubate enantiomers in simulated gastric fluid (pH 1.2) and plasma (pH 7.4) at 37°C. Monitor degradation via LC-MS.

- Computational modeling : Predict protonation states and hydrolysis pathways using Gaussian or ORCA software.

- Cross-validate with analogs : Compare stability trends with structurally related compounds (e.g., 6-bromo derivatives) to identify structural liabilities .

Methodological Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。